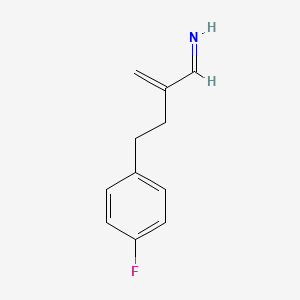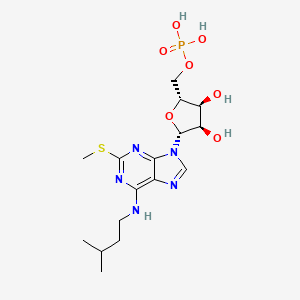
2-Methylthio-N6-isopentenyl-adenosine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for this compound involve the addition of an isopentenyl group (3-methylbutyl) to the N6 position of adenosine
Chemical Reactions Analysis
2-METHYLTHIO-N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance:
Oxidation: Oxidative processes may involve mild oxidants like hydrogen peroxide or more robust reagents like potassium permanganate.
Reduction: Reduction reactions can employ reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions may occur at the sulfur or nitrogen atoms, leading to modified derivatives.
Scientific Research Applications
Researchers have explored the compound’s utility in various fields:
Chemistry: It serves as a valuable building block for synthesizing other bioactive molecules.
Biology: Its presence in RNA can influence RNA folding and function.
Medicine: Investigations into its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Applications in drug development, enzyme studies, and nucleotide-based therapies.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 2-METHYLTHIO-N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE is unique due to its specific isopentenyl modification, similar compounds include N6-isopentenyladenosine 5’-monophosphate (pms2i6A) . These related molecules share structural features but may differ in their biological activities and functions.
Properties
Molecular Formula |
C16H26N5O7PS |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbutylamino)-2-methylsulfanylpurin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H26N5O7PS/c1-8(2)4-5-17-13-10-14(20-16(19-13)30-3)21(7-18-10)15-12(23)11(22)9(28-15)6-27-29(24,25)26/h7-9,11-12,15,22-23H,4-6H2,1-3H3,(H,17,19,20)(H2,24,25,26)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
LCHGAOHLDYRACA-SDBHATRESA-N |
Isomeric SMILES |
CC(C)CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


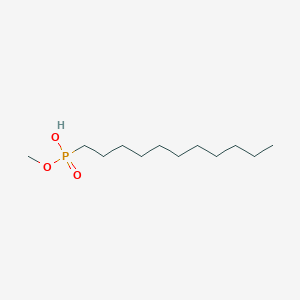
![[N-(3-Dibenzylcarbamoyl-oxiranecarbonyl)-hydrazino]-acetic acid](/img/structure/B10756624.png)
![(1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol](/img/structure/B10756625.png)
![(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid](/img/structure/B10756632.png)
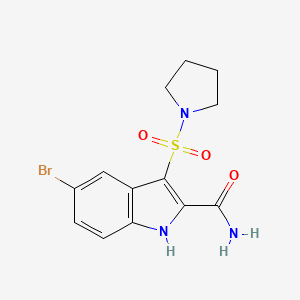
![7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine](/img/structure/B10756641.png)

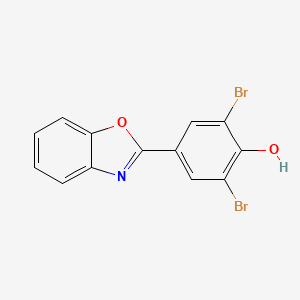
![N-[(Benzyloxy)carbonyl]-L-Cysteinylglycine](/img/structure/B10756658.png)
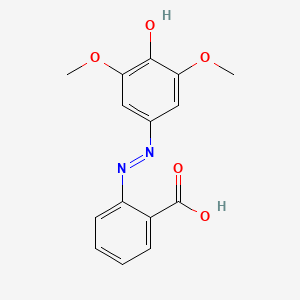
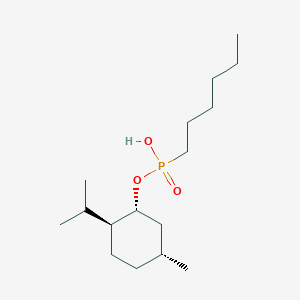
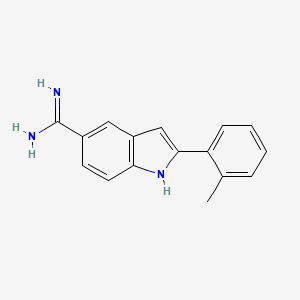
![4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid](/img/structure/B10756679.png)
